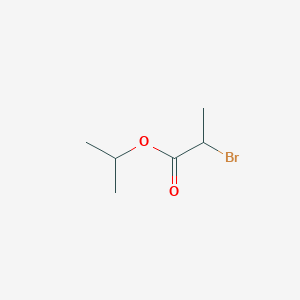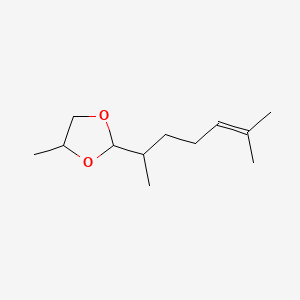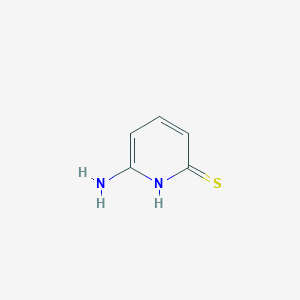
N,N-Diisopropyl-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diisopropyl-4-methylbenzenesulfonamide is a sulfonamide compound with the molecular formula C13H21NO2S. It is characterized by the presence of a sulfonamide functional group attached to a benzene ring substituted with a methyl group at the para position and two isopropyl groups attached to the nitrogen atom. Sulfonamides are known for their biological significance and have been widely studied for their therapeutic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diisopropyl-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with diisopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the compound is typically achieved through recrystallization or chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diisopropyl-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under specific conditions.
Reduction: Reduction reactions can target the sulfonamide group or other substituents on the benzene ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced derivatives .
Applications De Recherche Scientifique
N,N-Diisopropyl-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Sulfonamide derivatives are known for their therapeutic properties, and this compound may serve as a lead compound for drug development.
Mécanisme D'action
The mechanism of action of N,N-Diisopropyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may inhibit enzymes or interfere with protein-protein interactions, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Diethyl-4-methylbenzenesulfonamide
- N,N-Diisopropylbenzenesulfonamide
- N,N-Diisopropyl-4-chlorobenzenesulfonamide
Uniqueness
N,N-Diisopropyl-4-methylbenzenesulfonamide is unique due to the presence of both isopropyl groups and a methyl group on the benzene ring. This specific substitution pattern can influence its chemical reactivity and biological activity, distinguishing it from other sulfonamide derivatives .
Propriétés
Numéro CAS |
73732-23-7 |
|---|---|
Formule moléculaire |
C13H21NO2S |
Poids moléculaire |
255.38 g/mol |
Nom IUPAC |
4-methyl-N,N-di(propan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H21NO2S/c1-10(2)14(11(3)4)17(15,16)13-8-6-12(5)7-9-13/h6-11H,1-5H3 |
Clé InChI |
ULXGAQBELHELND-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C(C)C)C(C)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


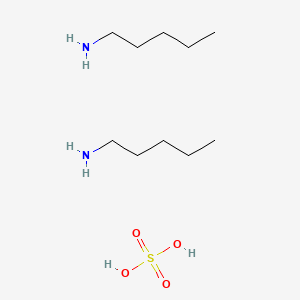
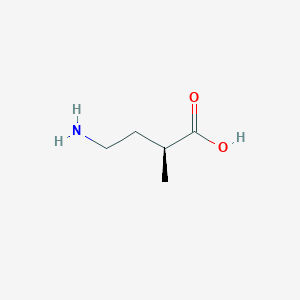
![4-[3-(Dimethylamino)propyl]phenol](/img/structure/B3193600.png)
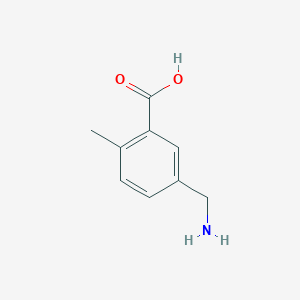
![5-chloro-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B3193632.png)
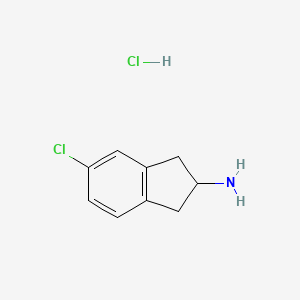
![2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-ol hydrochloride](/img/structure/B3193644.png)
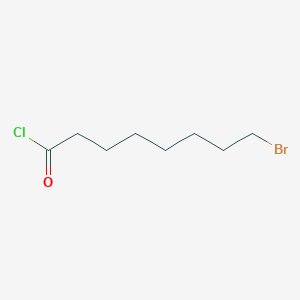
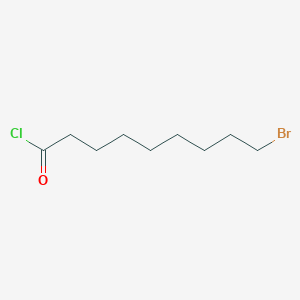
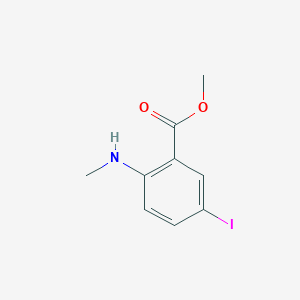
![2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine](/img/structure/B3193691.png)
